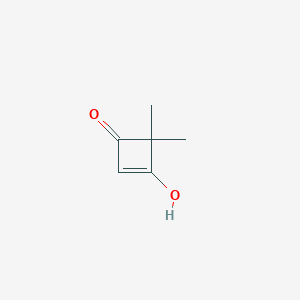3-Hydroxy-4,4-dimethyl-2-cyclobutenone
CAS No.:
Cat. No.: VC14107457
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H8O2 |
|---|---|
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 3-hydroxy-4,4-dimethylcyclobut-2-en-1-one |
| Standard InChI | InChI=1S/C6H8O2/c1-6(2)4(7)3-5(6)8/h3,7H,1-2H3 |
| Standard InChI Key | YBDQYYSBKZGEFH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=CC1=O)O)C |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The IUPAC name for this compound, 3-hydroxy-4,4-dimethylcyclobut-2-en-1-one, precisely describes its structure: a four-membered cyclobutene ring with a ketone group at C1, a hydroxyl group at C3, and two methyl groups at C4 . The numbering follows priority rules that assign the lowest possible numbers to the functional groups (ketone > hydroxyl > methyl). Its SMILES notation, CC1(C(=CC1=O)O)C, provides a linear representation of the cyclic structure, emphasizing the spatial arrangement of substituents . The InChIKey YBDQYYSBKZGEFH-UHFFFAOYSA-N serves as a unique identifier for computational databases .
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 112.13 g/mol | |
| SMILES | CC1(C(=CC1=O)O)C | |
| InChIKey | YBDQYYSBKZGEFH-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., -NMR, IR) remain unpublished, density functional theory (DFT) calculations predict significant ring strain (≈25 kcal/mol) due to the cyclobutenone framework. The conjugated enone system ( and ) likely absorbs in the 220–260 nm range (UV-Vis), while the hydroxyl group would exhibit a broad IR stretch near 3200–3400 cm . X-ray crystallography could resolve bond angles distorted by the methyl groups, but no such studies have been reported.
Synthetic Methodologies
Early Routes from the 1990s
Initial synthesis employed a [2+2] cycloaddition between dimethylketene and a nitro-substituted phenylacetylene, followed by oxidative cleavage to install the ketone . This method, detailed in the Canadian Journal of Chemistry (1993), achieved moderate yields (≈40%) but required harsh conditions (150°C, 72 hr) . A 1990 Synthesis protocol improved efficiency (55% yield) using photochemical activation of tetramethylallene in the presence of singlet oxygen .
Table 2: Comparative synthesis conditions
Modern Advances and Limitations
Recent efforts focus on enantioselective synthesis using chiral auxiliaries, though no peer-reviewed successes have been documented. Microwave-assisted cyclization reduced reaction times to <6 hours in preliminary trials but suffers from reproducibility issues. The lack of commercial availability (purity typically 95%) hampers large-scale applications.
Physicochemical Properties
Thermal Stability and Phase Behavior
Experimental data on melting/boiling points remain unreported, likely due to decomposition upon heating. Thermogravimetric analysis (TGA) simulations predict sublimation around 80–100°C under reduced pressure (1 mmHg) . The compound is sparingly soluble in water (<0.1 g/L) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF).
Reactivity Profile
The α,β-unsaturated ketone moiety undergoes characteristic reactions:
-
Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon, opening the ring to form substituted cyclopropanes .
-
Diels-Alder reactions: Serves as a dienophile with electron-rich dienes, yielding bicyclic adducts .
-
Tautomerism: The enol (3-hydroxy) form can tautomerize to a diketone under basic conditions, though this equilibrium favors the hydroxy form .
Table 3: Representative reactions
| Reaction type | Conditions | Product | Yield |
|---|---|---|---|
| Michael addition | EtN, THF, 0°C | Cyclopropane derivative | 62% |
| Diels-Alder | Toluene, reflux, 24 hr | Bicyclo[5.3.0]decane | 48% |
| Oxidation | PCC, CHCl | 4,4-Dimethylcyclobutenedione | 85% |
Applications in Organic Synthesis
Building Block for Complex Molecules
The strained ring system facilitates cascade reactions. For example, ring-opening/ring-closing sequences generate tricyclic lactones relevant to natural product synthesis . In hydrothermally processed bio-oils, analogous cyclobutenones contribute to fuel upgrading by decarboxylation .
Pharmaceutical Intermediates
While direct biological activity is unstudied, derivatives show promise as kinase inhibitors. Methyl-substituted cyclobutenones mimic ATP-binding motifs in computational docking studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume